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Compound of Interest

Compound Name: R-4066

Cat. No.: B15550620

Disclaimer: The chemical identifier "R-4066" is associated with an opioid analgesic derivative
known as Spirodone. However, based on the request for a technical guide for researchers
focused on signaling pathways, this document will focus on the extensively studied and
clinically relevant compound R406 (Tamatinib), the active metabolite of the spleen tyrosine
kinase (Syk) inhibitor, Fostamatinib.

This guide provides a comprehensive overview of the chemical properties, mechanism of
action, and key experimental data for R406, tailored for researchers, scientists, and
professionals in drug development.

Chemical Identifiers

A summary of the key chemical identifiers for R406 (Tamatinib) is presented below.
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Identifier Type Value

CAS Number 841290-53-1

6-((5-fluoro-2-((3,4,5-
trimethoxyphenyl)amino)pyrimidin-4-

IUPAC Name _ ) )
yl)amino)-2,2-dimethyl-2H-pyrido[3,2-b][1]
[2]oxazin-3(4H)-one

PubChem CID 11166611

ChEMBL ID CHEMBL487135

CN1C(=0)C(C)
SMILES (C)OC2=C(N=C(C=C12)F)NC3=NC(=NC=C3F)
NC4=CC(=C(C(=C4)OC)OC)0OC

InChl Key ZVFXEHSJIPKPKDW-UHFFFAOYSA-N

Mechanism of Action: Inhibition of Spleen Tyrosine
Kinase (Syk)

R406 is a potent and selective inhibitor of spleen tyrosine kinase (Syk), a non-receptor tyrosine
kinase crucial for signaling in various hematopoietic cells.[3] Syk plays a central role in the
signaling cascades initiated by the activation of immunoreceptors, including B-cell receptors
(BCRs) and Fc receptors (FCcRs).[2][4]

Fostamatinib is a prodrug that is converted to its active metabolite, R406, in the body.[5] R406
exerts its therapeutic effects by competitively binding to the ATP-binding pocket of the Syk
enzyme, thereby inhibiting its kinase activity.[2][6] This inhibition disrupts downstream signaling
pathways that are critical for the activation of immune cells such as B cells, mast cells, and
macrophages.[3][4]

In the context of chronic immune thrombocytopenia (ITP), autoantibodies bind to platelets,
marking them for destruction by macrophages in the spleen and liver via Fcy receptors
(FcyRs).[1][7] By inhibiting Syk, R406 blocks the FcyR-mediated signaling in macrophages,
which in turn reduces the phagocytosis and destruction of antibody-coated platelets.[5][7] This
leads to an increase in platelet counts in patients with ITP.
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Quantitative Data

The following table summarizes key quantitative data regarding the inhibitory activity of R406.

Parameter Value Target

Notes

ICso0 41 nM Syk

The half maximal
inhibitory
concentration,
indicating the
concentration of R406
needed to inhibit 50%
of Syk activity.[6]

Ki 30 nM Syk

The inhibition
constant, representing
the binding affinity of
R406 to the ATP
binding pocket of Syk.

[6]

Signaling Pathway Diagram

The following diagram illustrates the signaling pathway inhibited by R406.
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In Vitro Studies
Biochemical Kinase Assay
(ICso, Ki determination)

:

Cell-Based Assays
(e.g., Phagocytosis, B-cell activation)

;

Kinase Selectivity Profiling

In Vivo|Studies

Pharmacokinetics/
Pharmacodynamics (PK/PD)

:

Animal Models of Disease
(e.g., ITP mouse model)

Toxicology Studies

Clinical Development
Phase | Trials
(Safety, PK in humans)
Phase Il Trials
(Efficacy, Dose-ranging)
Phase Ill Trials
(Pivotal Efficacy & Safety)
Regulatory Approval
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Active Metabolite of Fostamatinib]. BenchChem, [2025]. [Online PDF]. Available at:
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

© 2025 BenchChem. All rights reserved. 6/7 Tech Support


https://www.benchchem.com/product/b15550620?utm_src=pdf-custom-synthesis
https://en.wikipedia.org/wiki/Fostamatinib
https://www.invivogen.com/r406
https://www.bocsci.com/resources/what-are-syk-inhibitors-and-examples.html
https://pubs.acs.org/doi/10.1021/jm201271b
https://synapse.patsnap.com/article/what-is-the-mechanism-of-fostamatinib-disodium
https://go.drugbank.com/drugs/DB12010
https://consensus.app/search/how-does-fostamatinibs-mechanism-differ-from-other/82zAk-oiSz-GvF0ni8FVJw/
https://www.benchchem.com/product/b15550620#r-4066-cas-number-and-chemical-identifiers
https://www.benchchem.com/product/b15550620#r-4066-cas-number-and-chemical-identifiers
https://www.benchchem.com/product/b15550620#r-4066-cas-number-and-chemical-identifiers
https://www.benchchem.com/product/b15550620#r-4066-cas-number-and-chemical-identifiers
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b15550620?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15550620?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENCHE

Foundational & Exploratory

Check Availability & Pricing

BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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